6-Chloro-3-hydroxypyridine-2-carbaldehyde
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Overview
Description
6-Chloro-3-hydroxypyridine-2-carbaldehyde is an organic compound with the chemical formula C6H4ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 6th position, a hydroxyl group at the 3rd position, and an aldehyde group at the 2nd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common method involves the chlorination of 3-hydroxypyridine followed by formylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylating agents like formic acid or formamide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 6-Chloro-3-hydroxypyridine-2-carboxylic acid.
Reduction: 6-Chloro-3-hydroxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-hydroxypyridine-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism by which 6-Chloro-3-hydroxypyridine-2-carbaldehyde exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. In medicinal chemistry, it may interact with molecular targets such as proteins or nucleic acids, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde (2-formylpyridine): Similar structure but lacks the chloro and hydroxyl groups.
Nicotinaldehyde (3-formylpyridine): Similar structure but lacks the chloro and hydroxyl groups.
Isonicotinaldehyde (4-formylpyridine): Similar structure but lacks the chloro and hydroxyl groups.
Uniqueness
6-Chloro-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of both chloro and hydroxyl groups on the pyridine ring, which can significantly influence its reactivity and interactions in chemical and biological systems. These functional groups provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H4ClNO2 |
---|---|
Molecular Weight |
157.55 g/mol |
IUPAC Name |
6-chloro-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-6-2-1-5(10)4(3-9)8-6/h1-3,10H |
InChI Key |
NLJYVIUXHFOFMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1O)C=O)Cl |
Origin of Product |
United States |
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